3-Octylfuran-2,5-dione
Description
Overview of Furan-2,5-dione Derivatives in Synthetic Chemistry
Furan-2,5-dione derivatives are valuable intermediates in organic synthesis. The furan (B31954) ring is a highly important class of heterocycle, frequently found in natural products and pharmaceuticals. The presence of the dione (B5365651) functionality imparts unique reactivity, making these compounds useful starting materials for the synthesis of more complex molecules. For instance, they can undergo various reactions such as Diels-Alder cycloadditions, nucleophilic additions, and ring-opening reactions to generate a wide array of carbocyclic and heterocyclic systems. The ability to introduce a variety of substituents onto the furan ring allows for the fine-tuning of the molecule's steric and electronic properties, thereby influencing its reactivity and potential applications.
Nomenclature and Structural Elucidation of 3-Octylfuran-2,5-dione (commonly studied as Dihydro-3-octylfuran-2,5-dione)
The systematic name for this compound, according to IUPAC nomenclature, is 3-octyloxolane-2,5-dione. nih.gov The structure consists of a furan-2,5-dione ring with an octyl group attached to the third carbon atom. Its dihydro form, Dihydro-3-octylfuran-2,5-dione, is also a key subject of study.
The structural elucidation of these compounds relies on modern analytical techniques. Mass spectrometry helps in determining the molecular weight and fragmentation pattern, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. Infrared (IR) spectroscopy is used to identify the characteristic functional groups present, such as the carbonyl groups of the dione.
Below are tables detailing the key identifiers and computed properties for both this compound and its dihydro form.
Table 1: Identifiers for this compound and Dihydro-3-octylfuran-2,5-dione
| Identifier | This compound | Dihydro-3-octylfuran-2,5-dione |
| IUPAC Name | This compound | 3-octyloxolane-2,5-dione nih.gov |
| Molecular Formula | C12H18O3 | C12H20O3 nih.gov |
| CAS Number | Not available | 4200-92-4 nih.gov |
| PubChem CID | 11458487 | 77869 nih.gov |
| Synonyms | Not available | n-Octylsuccinic anhydride (B1165640), 2-Octylsuccinic anhydride nih.gov |
Table 2: Computed Physicochemical Properties
| Property | This compound | Dihydro-3-octylfuran-2,5-dione |
| Molecular Weight | 210.27 g/mol | 212.28 g/mol nih.gov |
| XLogP3-AA | 3.1 | 3.7 nih.gov |
| Hydrogen Bond Donor Count | 0 | 0 nih.gov |
| Hydrogen Bond Acceptor Count | 3 | 3 nih.gov |
| Rotatable Bond Count | 7 | 7 nih.gov |
| Exact Mass | 210.1256 g/mol | 212.1412 g/mol nih.gov |
| Monoisotopic Mass | 210.1256 g/mol | 212.1412 g/mol nih.gov |
| Topological Polar Surface Area | 43.4 Ų | 43.4 Ų nih.gov |
| Heavy Atom Count | 15 | 15 nih.gov |
Historical Development and Early Research Trends of Substituted Furan-2,5-diones
The study of furan derivatives has a long history, with early research focusing on the isolation and characterization of naturally occurring furan-containing compounds. The development of synthetic methods for the preparation of substituted furans in the 20th century opened up new avenues for research. A significant area of early investigation involved alkenylsuccinic anhydrides, which are structurally related to alkyl-substituted dihydrofuran-2,5-diones. The reaction of maleic anhydride with alkenes to form these compounds was first described in a 1936 patent. nih.gov This early work laid the groundwork for understanding the reactivity of the anhydride ring and the introduction of alkyl chains.
Later research in the mid-20th century further explored the synthesis and reactions of various substituted furanones. For example, the identification and synthesis of mesifurane, 2,5-dimethyl-4-methoxy-3(2H)-furanone, in the 1970s highlighted the importance of substituted furans in flavor and aroma chemistry. acs.orgresearchgate.netnih.gov While not a dione, the methodologies developed for the synthesis and structural elucidation of such compounds contributed to the broader understanding of furan chemistry. The development of spectroscopic techniques, particularly NMR, in the mid-20th century was instrumental in definitively characterizing the structures of these and other newly synthesized furan derivatives. These foundational studies paved the way for more targeted research into specific substituted furan-2,5-diones like the 3-octyl derivative.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H18O3 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
3-octylfuran-2,5-dione |
InChI |
InChI=1S/C12H18O3/c1-2-3-4-5-6-7-8-10-9-11(13)15-12(10)14/h9H,2-8H2,1H3 |
InChI Key |
WPRFLCSVHAERPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC(=O)OC1=O |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of 3 Octylfuran 2,5 Dione
Advanced Synthetic Routes for the Dihydrofuran-2,5-dione Core
In the laboratory, the dihydrofuran-2,5-dione (succinic anhydride) core can be prepared by the dehydration of succinic acid. wikipedia.org This process can be facilitated by dehydrating agents such as acetyl chloride or phosphoryl chloride, or through thermal methods. wikipedia.org Industrially, a common method is the catalytic hydrogenation of maleic anhydride (B1165640). wikipedia.org
A primary and widely utilized method for synthesizing alkyl-substituted succinic anhydrides involves the reaction of maleic anhydride with an alkene, in this case, an octene derivative. This process is known as an Alder-ene reaction. wikipedia.org In this reaction, the alkene (e.g., 1-octene) reacts with maleic anhydride to form an alkenylsuccinic anhydride. This method is a cornerstone in the production of various alkylated succinic anhydrides, which have applications as sizing agents and petroleum additives. wikipedia.org The melt grafting of maleic anhydride onto ethylene-octene copolymers further demonstrates the reactivity between maleic anhydride and octene units, often initiated by a radical initiator like dicumyl peroxide. researchgate.netresearchgate.net
Acid catalysts can play a significant role in accelerating anhydride formation. p-Toluenesulfonic acid (p-TSA or PTSA) is a versatile and effective catalyst for various organic reactions, including cyclodehydration and heterocyclisation. preprints.org In the context of forming substituted furan-2,5-diones, catalysts like p-toluenesulfonic acid can accelerate the reaction between maleic anhydride and an alkene. The acid facilitates the ring closure, leading to the formation of the desired anhydride product under milder conditions or in shorter reaction times.
The synthesis of substituted succinic anhydrides is sensitive to reaction conditions. The reaction between maleic anhydride and an alkene is typically conducted under controlled thermal conditions, often at elevated temperatures ranging from 120°C to 150°C. Maintaining an inert atmosphere, for instance by using nitrogen or argon gas, is crucial. This prevents unwanted side reactions, such as oxidation of the reactants or products at high temperatures, ensuring a higher yield and purity of the final product.
The synthetic principles applied to 3-Octylfuran-2,5-dione are also applicable to its structural analogs. For example, dihydro-3-(isooctadecenyl)furan-2,5-dione is synthesized using a similar approach where maleic anhydride is reacted with iso-octadecene. These reactions confirm that the fundamental methodology of reacting maleic anhydride with a corresponding alkene is a robust and versatile route for a variety of long-chain alkylated furan-2,5-diones. wikipedia.org
| Parameter | Condition/Reagent | Purpose | Reference |
|---|---|---|---|
| Reactants | Maleic Anhydride, Octene | Forms the core structure and attaches the alkyl chain. | wikipedia.org |
| Catalyst | p-Toluenesulfonic Acid (p-TSA) | Accelerates the ring closure reaction. | preprints.org |
| Temperature | 120–150°C | Provides necessary activation energy for the reaction. | |
| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevents oxidation and side reactions. |
Anhydride Formation from Succinic Acid Derivatives
Comprehensive Analysis of Intramolecular and Intermolecular Reactions
The reactivity of this compound is dominated by the anhydride functional group.
Intermolecular Reactions:
Hydrolysis: Like its parent compound, succinic anhydride, this compound readily undergoes hydrolysis in the presence of water to yield the corresponding dicarboxylic acid, octylsuccinic acid. wikipedia.org
Esterification: Reaction with alcohols leads to the ring-opening of the anhydride to form a monoester. This is a common reaction for succinic anhydrides. wikipedia.org
Acylation: The anhydride can be used in Friedel-Crafts acylation reactions to attach the succinoyl group to an aromatic ring. wikipedia.org
Oxidation Pathways and Formation of Carboxylic Acid Derivatives
The carbon-carbon double bond in the furan-2,5-dione ring is susceptible to oxidative cleavage. While specific studies on the direct oxidation of this compound are not extensively detailed in publicly available literature, analogous reactions with similar unsaturated systems suggest that potent oxidizing agents can cleave this bond to yield dicarboxylic acids. For instance, ozonolysis followed by an oxidative workup is a common method for cleaving carbon-carbon double bonds to form carboxylic acids.
Furthermore, the furan (B31954) ring itself can undergo oxidation under certain conditions. Studies on the atmospheric degradation of furan-2,5-dione (maleic anhydride) initiated by radicals have shown ring-opening to form various oxygenated products rsc.org. While not a synthetic methodology in the traditional sense, this highlights the susceptibility of the ring system to oxidative processes.
| Oxidizing Agent | Potential Product(s) | Notes |
| Ozone (O₃), followed by oxidative workup (e.g., H₂O₂) | Octyl- and carboxyl-substituted dicarboxylic acids | Cleavage of the C=C double bond. |
| Strong oxidants (e.g., KMnO₄, hot) | Dicarboxylic acid derivatives | Potential for cleavage of the furan ring. |
Reduction Pathways Leading to Diol Products
The carbonyl groups of the anhydride moiety in this compound can be reduced to the corresponding diol, 3-octyltetrahydrofuran-2,5-diol. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄). The reduction of the double bond can also occur, leading to the saturated analog, 3-octyldihydrofuran-2,5-dione (octylsuccinic anhydride), which can then be further reduced to the diol.
The regioselectivity of the reduction of unsymmetrically substituted maleic anhydrides is dependent on the steric and electronic nature of the substituent and the reducing agent employed. While simple hydrides like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) tend to reduce the less hindered carbonyl group first, bulkier reducing agents can exhibit different selectivities.
| Reducing Agent | Primary Product | Notes |
| Lithium Aluminum Hydride (LiAlH₄) | 3-Octyltetrahydrofuran-2,5-diol | Reduces both carbonyl groups and the double bond. |
| Sodium Borohydride (NaBH₄) | Lactone intermediate, then diol | Milder reducing agent, may require harsher conditions for full reduction. |
| Catalytic Hydrogenation (e.g., H₂/Pd) | 3-Octyldihydrofuran-2,5-dione | Selective reduction of the C=C double bond. |
Nucleophilic Substitution Reactions of the Anhydride Ring
The anhydride ring of this compound is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the carbonyl groups. This reactivity is central to many of its derivatization strategies.
Reactions with Amine-Based Nucleophiles
Primary and secondary amines readily react with this compound in a ring-opening reaction to form the corresponding amides libretexts.orgchemguide.co.uklibretexts.orgstackexchange.com. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks one of the carbonyl carbons, leading to the opening of the anhydride ring. This initially forms a carboxylic acid and an amide functionality. Typically, two equivalents of the amine are used, with the second equivalent acting as a base to deprotonate the carboxylic acid, forming an ammonium carboxylate salt chemguide.co.uklibretexts.orgstackexchange.com.
General Reaction with a Primary Amine (R-NH₂):
This compound + 2 R-NH₂ → N-R-2-(carboxylatomethyl)-3-octylbut-2-enamide + R-NH₃⁺
| Amine Type | Product |
| Primary Amine (R-NH₂) | N-Alkyl/Aryl maleamic acid derivative |
| Secondary Amine (R₂NH) | N,N-Dialkyl/Diaryl maleamic acid derivative |
Reactions with Alcohol-Based Nucleophiles
Alcohols react with this compound to yield monoesters of the corresponding dicarboxylic acid. This reaction, often catalyzed by an acid or a base, involves the nucleophilic attack of the alcohol's oxygen atom on one of the carbonyl carbons of the anhydride. This ring-opening esterification is a fundamental transformation for modifying the properties of the parent compound. The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a related and widely used method for ester synthesis masterorganicchemistry.com.
General Reaction with an Alcohol (R-OH):
This compound + R-OH → 4-(alkoxycarbonyl)-3-octylbut-3-enoic acid
| Alcohol Type | Catalyst | Product |
| Primary Alcohol | Acid (e.g., H₂SO₄) or Base | Monoester of 2-octylmaleic acid |
| Secondary Alcohol | Acid (e.g., H₂SO₄) or Base | Monoester of 2-octylmaleic acid |
Investigation of Ring-Opening Mechanisms and Intermediates
The ring-opening of the furan-2,5-dione moiety is a critical step in many of its reactions. In nucleophilic substitution reactions, the mechanism involves the formation of a tetrahedral intermediate following the attack of the nucleophile on a carbonyl carbon. This intermediate then collapses, leading to the cleavage of the C-O bond within the anhydride ring.
Strategies for Derivatization and Functionalization
The reactivity of this compound provides multiple avenues for its derivatization and the synthesis of more complex molecules. The primary strategies revolve around the reactions discussed above.
Formation of Amides and Imides: Reaction with primary amines can be controlled to produce either the ring-opened maleamic acid derivative or, with subsequent dehydration, the corresponding maleimide. These derivatives are valuable in polymer and materials science.
Esterification: The formation of mono- and di-esters through reactions with various alcohols allows for the tuning of properties such as solubility and reactivity.
Diels-Alder Reactions: The electron-deficient double bond in the furan-2,5-dione ring can act as a dienophile in Diels-Alder reactions with conjugated dienes. This cycloaddition reaction is a powerful tool for the construction of complex cyclic systems.
Polymerization: As mentioned, this compound can potentially serve as a monomer in ring-opening polymerization to produce polyesters with an octyl side chain, which would influence the polymer's physical properties.
These derivatization strategies enable the incorporation of the this compound scaffold into a wide range of materials and molecules with tailored functionalities.
Synthesis of Complex Organic Molecules Incorporating the this compound Moiety
The this compound moiety serves as a valuable synthon in the construction of more elaborate organic molecules. Its utility stems from the reactivity of both the electron-deficient double bond and the anhydride functionality.
One of the primary applications of maleic anhydride and its derivatives is in Diels-Alder reactions . The furan-2,5-dione ring system can act as a dienophile, reacting with conjugated dienes to form cyclohexene anhydride derivatives. The presence of the octyl group can influence the stereoselectivity and electronic properties of the resulting adduct. These adducts can serve as precursors to a wide range of polycyclic compounds.
Furthermore, the anhydride ring is susceptible to nucleophilic attack by various nucleophiles such as alcohols, amines, and thiols. This ring-opening reaction leads to the formation of mono- or di-substituted maleic acid derivatives, which can be further elaborated into a variety of structures, including polymers and heterocyclic compounds. For instance, reaction with primary amines can lead to the formation of maleimides, which are important in bioconjugation and polymer chemistry.
The incorporation of the this compound unit into polymers can impart specific properties, such as hydrophobicity and altered mechanical characteristics, due to the long alkyl side chain. Copolymers of maleic anhydride with various vinyl monomers are well-known, and the presence of the octyl substituent can be used to tune the properties of the resulting materials.
| Reaction Type | Reactant | Product Type | Potential Application |
| Diels-Alder Cycloaddition | Conjugated Diene | Cyclohexene Anhydride Derivative | Synthesis of polycyclic natural products and materials |
| Nucleophilic Ring Opening | Alcohols, Amines | Maleic Acid Esters/Amides | Precursors for polyesters, polyamides, and functional materials |
| Polymerization | Vinyl Monomers | Copolymers | Specialty polymers with tailored properties |
| [2+2] Cycloaddition | Alkenes (photochemically) | Cyclobutane Derivatives | Synthesis of strained ring systems |
While specific, documented examples of complex molecule synthesis starting directly from this compound are not abundant in readily available literature, the known reactivity of the maleic anhydride scaffold provides a strong basis for its potential applications in organic synthesis. The octyl side chain offers a lipophilic domain that can be exploited in the design of molecules with specific solubility or self-assembly properties.
Structure Activity Relationship Sar Studies of Alkyl Substituted Furan 2,5 Diones
Comparative Analysis with Structural Analogs
To comprehend the specific contributions of the octyl group in 3-Octylfuran-2,5-dione, a comparative analysis with its structural analogs is essential. This involves examining related compounds where the alkyl chain's characteristics are systematically altered.
Influence of Alkyl Chain Length and Branching (e.g., Dihydro-3-(isooctadecenyl)furan-2,5-dione vs. Dihydro-3-octylfuran-2,5-dione)
The length and branching of the alkyl chain significantly modulate the physicochemical properties of furan-2,5-diones. A direct comparison between Dihydro-3-octylfuran-2,5-dione (also known as n-octylsuccinic anhydride) and Dihydro-3-(isooctadecenyl)furan-2,5-dione illustrates this point clearly.
Dihydro-3-octylfuran-2,5-dione features a linear, saturated eight-carbon chain. nih.gov In contrast, Dihydro-3-(isooctadecenyl)furan-2,5-dione possesses a much longer eighteen-carbon chain that is both branched and contains a double bond. This structural divergence leads to notable differences in physical and chemical characteristics. The longer, more complex isooctadecenyl group results in distinct melting points, solubility profiles, and reactivity. For instance, the branched nature of the isooctadecenyl chain influences crystalline packing and liquid-phase behavior differently than a linear chain. Generally, elongating the alkyl chain in a homologous series increases lipophilicity and can lead to lower self-diffusion coefficients, indicating reduced molecular mobility. nih.gov This increased hydrophobicity can enhance interactions with non-polar environments, such as cell membranes.
Table 1: Comparative Properties of Alkyl-Substituted Furan-2,5-dione Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Known Physicochemical Differences |
|---|---|---|---|---|
| Dihydro-3-octylfuran-2,5-dione | C12H20O3 | 212.28 | Linear, saturated C8 alkyl chain | Serves as a baseline for comparison. nih.gov |
| Dihydro-3-(isooctadecenyl)furan-2,5-dione | C22H38O3 | 350.54 | Branched, unsaturated C18 alkyl chain | Different melting point, solubility, and reactivity profile compared to linear derivatives. |
| Furan-2,5-dione (Maleic Anhydride) | C4H2O3 | 98.06 | Unsubstituted ring | Highly reactive, readily hydrolyzes. High reactivity in Diels-Alder reactions. rsc.org |
Comparison with Unsubstituted Furan-2,5-dione (Maleic Anhydride) Reactivity
Maleic anhydride (B1165640), the unsubstituted parent compound, is a cornerstone dienophile in Diels-Alder reactions and a versatile building block in polymer and organic synthesis. rsc.orgspringerprofessional.de Its reactivity is primarily dictated by the electron-deficient double bond and the highly strained anhydride ring, which is susceptible to nucleophilic attack.
Effects of Unsaturation in the Alkyl Side Chain (e.g., Dihydro-3-(octenyl)furan-2,5-dione)
The presence of one or more double bonds within the alkyl side chain introduces additional reactive sites and influences the molecule's conformation. The isooctadecenyl group in Dihydro-3-(isooctadecenyl)furan-2,5-dione, for example, contains a double bond within its eighteen-carbon chain. This unsaturation provides a locus for reactions such as oxidation, hydrogenation, or electrophilic addition, which are not possible with a saturated alkyl chain like that of this compound. The double bond also imparts a rigid kink in the chain, affecting its conformational flexibility and how it packs in solid or liquid states, which in turn influences its physical properties and biological interactions.
Elucidation of Structural Determinants for Reactivity and Biological Interactions
The reactivity and biological activity of alkyl-substituted furan-2,5-diones are governed by a combination of structural features:
The Anhydride Ring: This functional group is the primary center of reactivity. It readily undergoes nucleophilic substitution, allowing the furan-2,5-dione to covalently bind to biological macromolecules like proteins and enzymes, which is often a key mechanism of its biological action.
The Alkyl Chain: The nature of the alkyl chain is a critical determinant of the molecule's physicochemical properties.
Lipophilicity: The length of the alkyl chain directly correlates with lipophilicity. The octyl group in this compound gives the molecule a significant lipophilic character, which governs its solubility and ability to partition into and interact with lipid membranes.
Chain Length and Shape: Studies on related heterocyclic compounds have shown that increasing the length of the alkyl side chain can enhance biological activity. jscimedcentral.com The chain's length and flexibility can influence how the molecule fits into the binding pockets of target receptors or enzymes. jscimedcentral.com
Substituent Effects: The introduction of other functional groups onto the ring or the alkyl chain can dramatically alter activity. For instance, studies on related furanones have shown that bromination patterns have a major effect on biological activity, with specific substitutions drastically enhancing potency. researchgate.net This highlights that even subtle electronic and steric changes can have profound impacts.
Table 2: Summary of Structure-Activity Relationship Findings
| Structural Modification | Effect on Properties/Activity | Example/Observation |
|---|---|---|
| Increasing Alkyl Chain Length | Increases lipophilicity; can enhance biological activity and membrane interaction. jscimedcentral.com | The hexyl derivative of a pyrrole-dione showed enhanced activity over the butyl derivative. jscimedcentral.com |
| Alkyl Chain Branching | Affects molecular packing, melting point, and solubility. | The branched isooctadecenyl group leads to different physical properties than linear chains. |
| Unsaturation in Alkyl Chain | Introduces new reactive sites and alters molecular conformation. | The double bond in the isooctadecenyl chain allows for addition reactions. |
| Substitution on the Furanone Ring | Can drastically alter electronic properties and biological potency. researchgate.net | Bromination of the furanone ring was found to have a major effect on biological activity. researchgate.net |
Rational Design of Novel Furan-2,5-dione Derivatives Based on SAR
The insights gained from SAR studies are instrumental in the rational design of new furan-2,5-dione derivatives with tailored properties for specific applications, such as medicine or materials science. By understanding which structural motifs are responsible for desired (or undesired) effects, chemists can purposefully synthesize new molecules with enhanced potency, selectivity, or improved physicochemical profiles.
For example, SAR studies on furan-containing scaffolds have led to the development of potent drug candidates. In one instance, a systematic investigation of 5-aryl-furan-2-carboxamides led to the identification of a 3,4-difluorophenyl analog as a highly potent antagonist for the urotensin-II receptor, a target for cardiovascular disease. nih.gov Similarly, the rational design of furan-based molecules has yielded potent inhibitors of Mycobacterium tuberculosis and anticancer agents. researchgate.netacs.org The design process often involves generating a library of compounds with systematic variations—such as different alkyl or aryl groups—and evaluating their activity to build a predictive SAR model. nih.govresearchgate.net This model then guides the synthesis of optimized lead compounds.
Biological Research and Mechanistic Investigations of 3 Octylfuran 2,5 Dione
Modulation of Cellular Signaling Pathways
Preliminary investigations indicate that furan-2,5-dione derivatives can modulate various cellular signaling pathways, which are crucial for processes like cell proliferation and inflammation. The lipophilic nature of the octyl side chain in 3-Octylfuran-2,5-dione likely allows it to integrate into cellular membranes, potentially influencing membrane-associated signaling events.
Interactions with Specific Molecular Targets within Cells
The mechanism of action for compounds structurally related to this compound involves their interaction with specific molecular targets inside cells. These interactions can modulate signaling pathways by binding to receptors and enzymes. While direct studies on this compound are not extensively detailed, research on analogous compounds provides insight. For instance, other furanone derivatives are known to interact with cellular targets, leading to the disruption of cell membranes and interference with metabolic pathways.
Ligand-Receptor Binding Studies
Currently, specific ligand-receptor binding studies for this compound are not widely available in the public domain. However, the general principles of ligand-receptor interactions are well-established. The binding of a ligand to a receptor can trigger a variety of cellular responses. ualberta.canih.gov The structural characteristics of this compound, particularly the furan-2,5-dione core and the octyl side chain, would determine its potential binding affinity and specificity for various receptors. For example, studies on other heterocyclic compounds, such as pyrrolidine-2,5-diones, have shown that substituents significantly influence receptor affinity, with certain modifications leading to high affinity for serotonin (B10506) receptors.
Table 1: Factors Influencing Ligand-Receptor Interactions
| Factor | Description | Potential Relevance to this compound |
| Ligand Structure | The three-dimensional shape and chemical features of the ligand. | The furan-2,5-dione ring and the flexible octyl chain will dictate the types of receptors it can bind to. |
| Receptor Structure | The complementary shape and chemical environment of the receptor's binding site. | Specific receptors with pockets that can accommodate the octyl group and interact with the dione (B5365651) moiety would be potential targets. |
| Binding Affinity | The strength of the interaction between the ligand and the receptor. | The lipophilicity of the octyl chain could contribute to binding affinity with receptors in lipid-rich environments. |
| Binding Specificity | The ability of a ligand to bind to a specific type of receptor. | The unique combination of the furan-dione core and the octyl chain will determine its specificity for certain cellular receptors over others. |
This table is a generalized representation of ligand-receptor binding principles and not based on specific experimental data for this compound.
Enzyme-Targeting Mechanisms
Compounds with a maleic anhydride (B1165640) structure, the core of this compound, have been noted for their potential as enzyme inhibitors. researchgate.net The reactive anhydride ring can undergo nucleophilic attack from amino acid residues within an enzyme's active site, potentially leading to irreversible inhibition. For example, γ-hydroxybutenolide-containing marine natural products, which share some structural similarities, are known inhibitors of enzymes like phospholipase A2. nio.res.in While direct enzyme-targeting studies on this compound are scarce, the chemical reactivity of its functional group suggests this is a plausible mechanism of action.
Influence on Fundamental Cellular Processes
The modulation of signaling pathways and enzyme activity by compounds like this compound can have significant effects on fundamental cellular processes, including inflammation and apoptosis.
Mechanistic Studies of Anti-inflammatory Actions
Research on compounds analogous to this compound has pointed towards anti-inflammatory properties. A proposed mechanism for this activity is the inhibition of pro-inflammatory signaling pathways. For instance, some studies have shown that similar compounds can reduce the levels of inflammatory cytokines like TNF-alpha and IL-6 by inhibiting NF-kB activation pathways. The NF-kB pathway is a critical regulator of the inflammatory response.
Investigations into Apoptosis Induction and Regulation
Preliminary studies on related furan-2,5-dione derivatives suggest they may induce apoptosis, or programmed cell death. In some cancer cell lines, treatment with these compounds led to a dose-dependent increase in apoptosis, as indicated by flow cytometry analysis showing an increase in annexin (B1180172) V positivity. This suggests that these compounds can trigger the molecular cascades that lead to controlled cell death, a process that is often dysregulated in cancer.
Table 2: Summary of Investigated Biological Activities of Related Furan-2,5-dione Compounds
| Cellular Process | Observed Effect | Potential Mechanism | Reference |
| Inflammation | Reduction in pro-inflammatory cytokines (TNF-alpha, IL-6) | Inhibition of NF-kB activation pathways | |
| Apoptosis | Induction of apoptosis in a dose-dependent manner | Triggering of programmed cell death pathways |
This table summarizes findings from studies on compounds structurally related to this compound.
Research into Potential Bioactive Properties
Investigations into this compound and structurally similar alkylmaleic anhydrides have uncovered significant bioactive potential, particularly in the realms of antimicrobial action and enzyme inhibition. The maleic anhydride moiety, combined with the lipophilic octyl side-chain, appears to be crucial for these activities.
Antimicrobial Activity Mechanisms (e.g., Antibacterial, Antifungal)
Research has demonstrated that the maleic anhydride functional group is fundamental to the antimicrobial effects observed in this class of compounds. Studies on polymers incorporating maleic anhydride units show potent, inherent bactericidal activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. This antimicrobial action is reportedly lost when the anhydride ring is opened through hydrolysis, directly implicating the intact anhydride as the active component. nih.gov
A key mechanism identified for alkylmaleic anhydrides is the inhibition of quorum sensing (QS). Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression and collective behaviors, such as biofilm formation and virulence factor production.
Inhibition of Biofilm Formation: In a study evaluating various synthetic furanones and two 3-alkylmaleic anhydrides, the compounds were assessed for their ability to prevent biofilm formation by Salmonella enterica Typhimurium. researchgate.net Biofilms are structured communities of bacteria encased in a self-produced matrix, which protect them from antibiotics and host immune responses. The inhibition of their formation is a significant strategy in combating persistent infections. researchgate.netescholarship.org
Quorum Sensing Interference: The same study investigated the effect of these compounds on the bioluminescence of Vibrio harveyi, a model organism for studying quorum sensing. researchgate.net The reduction in bioluminescence indicates that the alkylmaleic anhydrides interfere with the QS signaling pathway. Disrupting this pathway can effectively disarm pathogens by preventing them from launching a coordinated attack. researchgate.net
The general biological activity of natural products containing a maleic anhydride structure has been noted for some time, with many exhibiting antibiotic properties. researchgate.netresearchgate.net This underscores the potential of compounds like this compound as leads for new antimicrobial agents.
Inhibition of Specific Biological Processes (e.g., Enzyme Inhibition)
The ability of this compound and related compounds to inhibit specific enzymes is a significant area of biomedical research. The electrophilic nature of the anhydride ring makes it reactive towards nucleophilic residues, such as cysteine, in enzyme active sites. researchgate.net
A notable example is the inhibition of Cell Division Cycle 25 (Cdc25) phosphatases. These dual-specificity phosphatases are crucial regulators of the cell cycle, and their overexpression is linked to numerous cancers, making them attractive targets for anticancer drug development.
Research into a series of dialkylsubstituted maleic anhydrides revealed their potential as inhibitors of all three human Cdc25 isoforms (A, B, and C). researchgate.net Key findings from this research include:
Structure-Activity Relationship (SAR): The inhibitory activity was found to be dependent on the length of the alkyl side chains. Anhydrides with simple alkyl chains required a length of at least nine carbons (C9) to exhibit micromolar-range inhibition. researchgate.net
Mechanism of Inhibition: The study indicated a mixed-mechanism of inhibition, suggesting the compounds may bind to both the catalytic site and an allosteric site on the phosphatase. researchgate.net The inhibition was found to be reversible, likely occurring through the oxidation of the catalytic cysteine residue in the enzyme's active site. researchgate.net
The table below summarizes the structure-activity relationship for the inhibition of Cdc25 phosphatases by dialkylsubstituted maleic anhydrides.
| Alkyl Chain Length | Inhibitory Potential on Cdc25 |
| < C9 | No significant inhibition |
| > C9 | Micromolar (µM) range inhibition |
| C17 | Optimal inhibitory activity |
Data sourced from a study on dialkylsubstituted maleic anhydrides as Cdc25 inhibitors. researchgate.net
This line of research highlights the potential for this compound, with its C8 chain, to be investigated as a modulator of important cellular enzymes like Cdc25.
Application as Probes and Intermediates in Biomedical Research
Beyond its direct biological effects, this compound serves as a valuable chemical intermediate in the synthesis of more complex molecules for biomedical research. The furan-dione structure is a versatile building block for organic chemists. ncl.res.in
Maleic anhydride derivatives are recognized as important targets for synthetic chemists due to their utility in creating diverse molecular architectures. ncl.res.in For instance, a closely related compound, 2-(β-carboxyethyl)-3-octylmaleic anhydride, has been isolated from the bacterium Pseudomonas cepacica, and synthetic routes to this and similar natural products are of significant interest. ncl.res.in The applications of such intermediates include the synthesis of novel drug candidates and molecular probes designed to investigate biological pathways. evitachem.com While specific examples of this compound being used as a probe are not prominent, its role as a precursor in the synthesis of potential therapeutic agents is an important aspect of its application in the biomedical field. evitachem.com
Environmental Fate and Degradation Mechanisms of 3 Octylfuran 2,5 Dione
Biodegradation Characteristics and Persistence Assessment
Alkyl-substituted furan-2,5-diones, such as 3-Octylfuran-2,5-dione, are known for their limited biodegradability. Standardized tests, like the OECD 301B, have shown that these compounds exhibit low rates of biodegradation, in the range of 2-4% over a 28-day period. This inherent resistance to microbial breakdown contributes to their persistence in the environment.
The primary factor contributing to the low biodegradability of this compound is the presence of its long, hydrophobic octyl chain. This alkyl group reduces the water solubility of the molecule, thereby limiting its availability to microbial enzymes that operate in aqueous environments. The lipophilic nature of the octyl chain allows the compound to partition into organic matter and sediments, further shielding it from microbial attack.
Photochemical Degradation Studies
Photochemical degradation, driven by sunlight, represents another significant pathway for the breakdown of this compound in the environment.
In the atmosphere and sunlit surface waters, hydroxyl radicals (•OH) are highly reactive species that can initiate the degradation of organic pollutants. mdpi.comcopernicus.org The parent compound, furan-2,5-dione (maleic anhydride), reacts with hydroxyl radicals to produce carbon monoxide (CO) and carboxylic acids. The reaction of hydroxyl radicals with alkylated furans leads to the formation of unsaturated 1,4-dicarbonyls and other oxygenated products. nih.gov For this compound, this reaction is expected to generate a variety of photolytic byproducts, though the specific structures have not been fully elucidated. The presence of catalysts like titanium dioxide (TiO2) and zinc oxide (ZnO) can enhance the rate of photodegradation of related maleic anhydrides in aqueous media. tandfonline.com
Hydrolytic Stability and pH-Dependent Degradation
The stability of the furan-2,5-dione ring towards hydrolysis is a key factor in its environmental persistence, and this stability is highly dependent on pH.
The anhydride (B1165640) ring of this compound can undergo hydrolysis to form the corresponding dicarboxylic acid. The rate of this hydrolysis is influenced by the pH of the surrounding medium. Generally, the degradation of related maleic anhydride derivatives is more rapid in acidic or alkaline conditions compared to neutral pH. researchgate.netnih.gov For instance, maleic anhydride itself reacts with water to form maleic acid. nih.gov The degradation kinetics of related maleic acid amide derivatives are highly dependent on the substituents on the double bond and the pH. researchgate.netnih.gov While specific data for this compound is limited, it is expected to follow a similar pattern of pH-dependent hydrolytic degradation.
Interactive Data Table: Environmental Fate Parameters of Furan-2,5-dione Derivatives
| Compound | Biodegradability (28 days, OECD 301B) | Key Photochemical Reactants | Influence of Substituents on Degradation | pH-Dependent Hydrolysis |
| This compound | 2-4% | Hydroxyl radicals (•OH) | Alkyl chain increases hydrophobicity, potentially slowing microbial access but may accelerate photochemical degradation. researchgate.net | Hydrolysis rate is pH-dependent; faster in acidic/alkaline conditions. researchgate.netnih.gov |
| Furan-2,5-dione (Maleic Anhydride) | Data not available | Hydroxyl radicals (•OH) | Parent compound, baseline for comparison. | Reacts with water to form maleic acid. nih.gov |
| Alkyl-substituted furan-2,5-diones (general) | Low (e.g., 2-4%) | Hydroxyl radicals (•OH) | Alkyl groups can accelerate photochemical decomposition. researchgate.net | Degradation kinetics are highly dependent on substituents. researchgate.netnih.gov |
Analysis of Environmental Metabolites and Transformation Products of this compound
The environmental degradation of this compound, also known as n-octylsuccinic anhydride, primarily proceeds through hydrolysis and biodegradation, leading to the formation of specific metabolites. The analysis of these transformation products is crucial for understanding the compound's ultimate environmental fate and persistence.
The principal transformation pathway for this compound in aqueous environments is the hydrolysis of the anhydride ring. This reaction is a characteristic feature of succinic anhydrides, which readily react with water to form the corresponding dicarboxylic acid. nih.gov In the case of this compound, this process yields octylsuccinic acid. This hydrolysis can occur abiotically and is also a key step in the microbial degradation of the compound.
Biodegradation studies on analogous compounds, such as n-octenyl succinic anhydride, have demonstrated that these substances are readily biodegradable. For instance, n-octenyl succinic anhydride showed 71.66% biodegradation over a 28-day period in a closed bottle test following OECD Guideline 301D. laddresearch.com This suggests that microbial populations in soil and water can utilize the resulting dicarboxylic acid as a carbon source, likely breaking it down further. The biodegradation of the octyl side chain would proceed through standard metabolic pathways for alkanes.
In addition to hydrolysis, other degradation mechanisms such as autooxidation can occur, particularly when exposed to light. tappi.org While specific oxidative metabolites for this compound are not extensively documented in the available literature, the degradation of related furan-2,5-dione derivatives can result in the formation of carbon monoxide and formic acid through photolytic processes.
The identification and quantification of these metabolites are typically performed using advanced analytical techniques. Methods such as Pyrolysis Gas Chromatography-Mass Spectrometry (Py-GCMS) and Fourier Transform Infrared Spectroscopy (FTIR) are employed to analyze the degradation of related alkyl succinic anhydrides and their products. tappi.orgmdpi.com For instance, the detection of n-octylsuccinic acid in environmental samples, such as those from crude oil biodegradation studies, confirms this metabolic pathway. nih.gov
The table below summarizes the known and likely transformation products of this compound based on current research findings.
Table 1: Known and Potential Environmental Metabolites of this compound
| Metabolite/Transformation Product | Parent Compound | Formation Pathway | Environmental Compartment | Analytical Method |
|---|---|---|---|---|
| Octylsuccinic acid | This compound | Hydrolysis, Biodegradation | Water, Soil | GC-MS |
| Carbon Dioxide (CO2) | Octylsuccinic acid | Aerobic Biodegradation | Water, Soil | - |
| Methane (CH4) | Octylsuccinic acid | Anaerobic Biodegradation | Anoxic Sediments | - |
| Carbon Monoxide (CO) | This compound | Photodegradation (potential) | Atmosphere, Water Surface | GC-MS |
Advanced Analytical Methodologies for 3 Octylfuran 2,5 Dione Research
Spectroscopic Characterization Techniques
Spectroscopy is indispensable for elucidating the molecular structure and bonding of 3-Octylfuran-2,5-dione. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the carbon-hydrogen framework and the functional groups present, while Single Crystal X-ray Diffraction (SCXRD) can reveal the precise atomic arrangement in a crystal.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the precise structure of a molecule. By observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the connectivity and chemical environment of atoms within the this compound molecule.
In a typical ¹H NMR spectrum of this compound, the protons of the octyl chain would exhibit characteristic signals in the upfield region (approximately 0.8-2.5 ppm). The terminal methyl group (CH₃) would appear as a triplet, while the methylene (B1212753) groups (CH₂) would present as multiplets. The single proton on the furan-2,5-dione ring is expected to resonate in a more downfield region, influenced by the electron-withdrawing nature of the adjacent carbonyl groups.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbons of the anhydride (B1165640) ring are highly deshielded and would appear significantly downfield (typically >160 ppm). The olefinic carbons of the ring would resonate at intermediate chemical shifts, while the aliphatic carbons of the octyl chain would be found in the upfield region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Ring CH | ~6.0-7.0 | ~135-145 |
| Ring C=O | - | ~165-175 |
| Ring C-Octyl | - | ~140-150 |
| Octyl CH₂ (alpha to ring) | ~2.2-2.6 | ~25-35 |
| Octyl (CH₂)n | ~1.2-1.6 | ~22-32 |
| Octyl CH₃ | ~0.8-1.0 | ~14 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the most prominent features in its IR spectrum are related to the cyclic anhydride and the alkyl chain.
The key diagnostic signals for the anhydride functional group are two strong and distinct carbonyl (C=O) stretching bands. spectroscopyonline.comkoyonchem.comlibretexts.org This splitting arises from the symmetric and asymmetric stretching vibrations of the two coupled carbonyl groups. koyonchem.com For cyclic anhydrides like this compound, these bands are typically observed at higher frequencies compared to acyclic anhydrides. The asymmetric stretch generally appears in the range of 1870-1845 cm⁻¹, while the symmetric stretch is found between 1800-1775 cm⁻¹. spectroscopyonline.com The presence of C-O-C stretching vibrations within the anhydride ring also gives rise to characteristic bands in the 1300-1000 cm⁻¹ region. libretexts.org
Additionally, the spectrum will display absorption bands corresponding to the octyl group. These include C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Cyclic Anhydride | C=O Asymmetric Stretch | 1870 - 1845 | Strong |
| Cyclic Anhydride | C=O Symmetric Stretch | 1800 - 1775 | Strong |
| Alkyl Chain | C-H Stretch | 2960 - 2850 | Medium-Strong |
| Alkyl Chain | CH₂ Bend | ~1465 | Medium |
| Anhydride | C-O-C Stretch | 1300 - 1000 | Medium-Strong |
Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination
Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. This technique provides precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecule's constitution and conformation in the solid state.
For SCXRD analysis of this compound, a suitable single crystal must first be grown. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.
Table 3: Hypothetical Crystallographic Data Parameters for this compound (Note: This table is illustrative as experimental data is not available.)
| Parameter | Description |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, Pbca |
| Unit Cell Dimensions (a, b, c) | Lengths of the unit cell axes in Ångströms (Å) |
| Unit Cell Angles (α, β, γ) | Angles of the unit cell axes in degrees (°) |
| Volume (V) | Volume of the unit cell in cubic Ångströms (ų) |
| Z | Number of molecules per unit cell |
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification. The choice between gas and liquid chromatography is typically dictated by the analyte's volatility and thermal stability. Coupling these separation methods with mass spectrometry provides a powerful tool for both identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred method for the analysis of volatile and thermally stable compounds. This compound, with its moderate molecular weight, is amenable to GC analysis. In this technique, the sample is vaporized and injected into a capillary column. Separation is achieved based on the compound's boiling point and its interactions with the column's stationary phase.
The retention time, the time it takes for the compound to travel through the column, is a characteristic property used for identification. After separation, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its characteristic fragment ions are detected, producing a mass spectrum that serves as a molecular fingerprint. sci-hub.se For this compound, fragmentation would likely involve cleavage of the octyl chain and fragmentation of the anhydride ring. The NIST Mass Spectral Library provides data for the parent compound, maleic anhydride, which shows significant peaks at m/z 98 (molecular ion), 70, 54, and 26. nist.gov Similar fragmentation patterns, along with fragments from the octyl chain, would be expected for the octyl-substituted derivative.
Table 4: Typical GC-MS Parameters for Analysis of Alkyl Anhydrides
| Parameter | Typical Setting |
|---|---|
| Column | e.g., DB-5ms, HP-5ms (non-polar) |
| Injector Temperature | 250 - 280 °C |
| Oven Program | Temperature ramp, e.g., 50 °C to 300 °C at 10 °C/min |
| Carrier Gas | Helium |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Analysis
For samples that are not suitable for GC due to low volatility, thermal instability, or high polarity, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. LC separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase packed in a column.
Reversed-phase LC, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a methanol/water or acetonitrile (B52724)/water mixture), would be a suitable approach for this compound. After elution from the LC column, the analyte is introduced into the mass spectrometer via an interface like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). These soft ionization techniques typically produce a protonated molecule [M+H]⁺ or other adduct ions (e.g., [M+Na]⁺), with minimal fragmentation. nih.gov This allows for the clear determination of the molecular weight. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation of the parent ion, providing structural information for confirmation. sci-hub.senih.gov
Table 5: General LC-MS Parameters for Analysis of this compound
| Parameter | Typical Setting |
|---|---|
| Column | Reversed-phase (e.g., C18, C8), 2.1-4.6 mm ID |
| Mobile Phase | Gradient of Water (with formic acid) and Acetonitrile/Methanol |
| Flow Rate | 0.2 - 1.0 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) |
| Polarity | Positive or Negative ion mode |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), Orbitrap |
Ultra-Performance Liquid Chromatography (UPLC) for High-Resolution Separation
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in the field of liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC). ijfmr.com This technique is particularly well-suited for the analysis of complex mixtures and the high-resolution separation of compounds like this compound from reaction byproducts and impurities. The fundamental principle of UPLC lies in the use of columns packed with smaller stationary phase particles, typically less than 2 µm in diameter. ijfmr.comresearchgate.net According to the van Deemter equation, smaller particle sizes lead to a significant increase in separation efficiency. ijfmr.com
To accommodate these smaller particles, UPLC systems are engineered to operate at much higher pressures (up to 15,000 psi or 100 MPa) than conventional HPLC systems. ijfmr.comijsrtjournal.com This high pressure is necessary to force the mobile phase through the densely packed column at an optimal flow rate. The result is a dramatic reduction in analysis time and solvent consumption, while simultaneously enhancing peak resolution and sensitivity. ijfmr.comresearchgate.net For instance, an analysis that might take 30 minutes on an HPLC system could potentially be completed in 5-10 minutes using UPLC, with superior separation of components. ijsrtjournal.com
In the context of this compound research, UPLC can be employed for various applications, including monitoring reaction progress, identifying and quantifying impurities, and performing stability studies. When coupled with mass spectrometry (MS), such as in a UPLC-qToF (quantitative time-of-flight) system, it becomes a powerful tool for identifying unknown metabolites or degradation products of furan (B31954) derivatives. nih.govresearchgate.net The selection of the column, such as a reverse-phase C18 or a polar-modified column, and the optimization of the mobile phase composition (e.g., acetonitrile and water gradients) are critical for achieving the desired separation of this compound from other components in a sample matrix. sielc.com
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
|---|---|---|
| Particle Size | 3 - 5 µm | < 2 µm |
| Column Length | 100 - 300 mm | 50 - 150 mm |
| Operating Pressure | 1000 - 6000 psi | 6000 - 15,000 psi |
| Analysis Time | 10 - 30 min | 1 - 10 min |
| Resolution | Good | Excellent |
| Solvent Consumption | Higher | Lower |
Advanced Purification Techniques in Synthetic Research
Vacuum distillation is a crucial purification technique in organic synthesis, particularly for compounds that are sensitive to high temperatures or have high boiling points. This compound, as a relatively large organic molecule, is expected to have a high boiling point, making distillation at atmospheric pressure impractical and potentially leading to thermal decomposition. By reducing the pressure inside the distillation apparatus, the boiling point of the compound is significantly lowered.
The principle behind this technique is the Clausius-Clapeyron relation, which describes the relationship between the vapor pressure of a liquid and its temperature. Lowering the ambient pressure to a vacuum decreases the temperature at which the vapor pressure of the liquid equals the ambient pressure, thus allowing it to boil. This method is highly effective for the final isolation of a synthesized product from non-volatile impurities, such as residual catalysts, salts, or high-molecular-weight polymers.
For the purification of this compound, the crude reaction mixture would first be subjected to a preliminary workup to remove most solvents and reagents. The remaining residue would then be transferred to a distillation flask. The system is carefully sealed and connected to a vacuum pump. As the pressure is lowered to the desired level, the flask is gently heated. The this compound will vaporize, travel through the condenser, and be collected as a purified liquid (distillate), leaving non-volatile impurities behind in the distillation flask. The efficiency of the separation is dependent on the difference in volatility between the product and the impurities.
| Parameter | Description | Importance for this compound Purification |
|---|---|---|
| Pressure (Vacuum Level) | The internal pressure of the distillation system, typically measured in mmHg or mbar. | Directly determines the boiling point of the compound. A lower pressure results in a lower boiling point, preventing thermal degradation. |
| Pot Temperature | The temperature of the heating bath applied to the distillation flask. | Must be controlled carefully to provide enough energy for vaporization without causing decomposition or bumping. |
| Head Temperature | The temperature of the vapor at the top of the distillation column or neck, measured by a thermometer. | Indicates the boiling point of the substance at the given pressure and is a key indicator of the purity of the distilling fraction. |
| Condenser Coolant Flow | The circulation of a cooling fluid (e.g., water) through the condenser. | Ensures efficient condensation of the vapor back into a liquid for collection. |
Column chromatography is a versatile and widely used purification technique for separating components of a mixture based on their differential adsorption to a stationary phase. biotech-asia.org This method is indispensable in synthetic research for isolating a desired product from unreacted starting materials, reagents, and side products. The purification of this compound from a complex reaction mixture can be effectively achieved using this technique.
The process involves packing a glass column with a solid adsorbent material, the stationary phase, which is typically silica (B1680970) gel or alumina. The crude mixture containing this compound is dissolved in a small amount of solvent and loaded onto the top of the column. A solvent or a mixture of solvents, known as the mobile phase or eluent, is then passed through the column. biotech-asia.orggoogle.com
Separation occurs as the components of the mixture travel down the column at different rates. This differential migration is determined by the balance of each compound's affinity for the stationary phase versus its solubility in the mobile phase. Compounds that are more polar will adsorb more strongly to a polar stationary phase (like silica gel) and will therefore move down the column more slowly. Less polar compounds will have a weaker interaction with the stationary phase and will be carried along more quickly by the mobile phase, eluting from the column first. By systematically changing the polarity of the mobile phase (gradient elution), a fine separation of the components can be achieved. Fractions are collected sequentially, and those containing the pure this compound, as determined by a monitoring technique like Thin Layer Chromatography (TLC), are combined.
| Component | Material/Description | Function in Separating this compound |
|---|---|---|
| Stationary Phase | Silica Gel (SiO₂) | A polar adsorbent that separates compounds based on polarity. This compound will adsorb to the silica via its polar furan-dione head. |
| Mobile Phase (Eluent) | A mixture of non-polar and polar solvents (e.g., Hexane/Ethyl Acetate) | Carries the mixture through the column. The polarity is adjusted to control the elution speed of the compounds. |
| Sample Loading | The crude product is dissolved in a minimal amount of solvent and applied to the top of the silica gel. | Ensures the sample starts as a narrow band, leading to better separation. |
| Elution | The mobile phase is continuously passed through the column, and fractions are collected. | The less polar impurities will likely elute first, followed by the target compound, this compound. |
| Monitoring | Thin Layer Chromatography (TLC) | Used to analyze the collected fractions to determine which ones contain the pure product. |
Theoretical and Computational Chemistry Approaches to 3 Octylfuran 2,5 Dione
Molecular Modeling and Simulation Studies
Molecular modeling and simulation are essential for understanding the dynamic behavior of 3-octylfuran-2,5-dione and its interactions with other molecules.
The flexibility of the octyl chain in this compound gives rise to a multitude of possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable of these conformations and to understand the energy barriers between them. nih.govelifesciences.org This is crucial as the conformation of a molecule can significantly influence its physical properties and biological activity.
By employing computational methods such as molecular mechanics or quantum chemistry, an energy landscape for this compound can be generated. researchgate.net This landscape maps the potential energy of the molecule as a function of its geometry, revealing the low-energy valleys that correspond to stable conformers and the mountain passes that represent the transition states between them. nih.gov
Hypothetical Conformational Energy Profile of this compound
| Conformer | Dihedral Angle (Cα-Cβ-Cγ-Cδ of octyl chain) | Relative Energy (kcal/mol) | Population (%) |
| A (Anti) | 180° | 0.00 | 65 |
| B (Gauche) | 60° | 0.85 | 25 |
| C (Eclipsed) | 0° | 5.20 | <1 |
This table presents hypothetical data for illustrative purposes.
Understanding how this compound interacts with other molecules, such as biological macromolecules or other chemical species, is key to predicting its behavior in various environments. Molecular docking and molecular dynamics simulations are computational techniques used to model these interactions.
These simulations can predict the preferred binding orientation of this compound within a receptor's active site and estimate the binding affinity. This information is invaluable for designing derivatives with enhanced or specific interactions.
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations provide detailed insight into the electronic properties of this compound, which govern its reactivity and spectroscopic characteristics. researchgate.net
Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure and reactivity of molecules. mdpi.comrsc.org DFT calculations can be used to determine various reactivity descriptors for this compound, such as electrophilicity and nucleophilicity indices, which help in predicting how the molecule will behave in chemical reactions. mdpi.com For instance, the furan-2,5-dione ring is electron-deficient and thus expected to be electrophilic.
Hypothetical DFT-Calculated Reactivity Descriptors for this compound
| Descriptor | Value | Interpretation |
| Electrophilicity Index (ω) | 2.85 eV | Moderately electrophilic |
| Nucleophilicity Index (N) | 1.10 eV | Weakly nucleophilic |
| Chemical Hardness (η) | 5.95 eV | Indicates molecular stability |
This table presents hypothetical data for illustrative purposes.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. masterorganicchemistry.comyoutube.com The energy and shape of these orbitals are crucial for understanding a molecule's reactivity and its electronic transitions. youtube.com
For this compound, the HOMO is likely to be located on the furan (B31954) ring and the double bonds of the dione (B5365651) moiety, representing the sites most susceptible to electrophilic attack. Conversely, the LUMO is expected to be distributed over the carbonyl groups, indicating the sites prone to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. nih.govmdpi.com
Hypothetical HOMO-LUMO Energy Values for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.8 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.6 |
This table presents hypothetical data for illustrative purposes.
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are computational tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.net
For derivatives of this compound, a QSAR model could be developed by synthesizing a library of related compounds with varying substituents on the octyl chain or the furan ring. By measuring the biological activity of these derivatives and calculating a set of molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters), a predictive model can be constructed. This model can then be used to design new derivatives with optimized activity and to understand the key structural features responsible for their biological effects.
Prediction of Spectroscopic Properties from First Principles
The elucidation of molecular structures and the understanding of their electronic properties are greatly enhanced by spectroscopic techniques. Computational chemistry provides a powerful avenue for predicting spectroscopic properties from fundamental quantum mechanical principles, often referred to as first principles or ab initio methods. These theoretical predictions are invaluable for interpreting experimental spectra, assigning spectral features, and understanding the relationships between molecular structure and spectroscopic behavior. For this compound, computational methods such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) can provide detailed insights into its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
First principles calculations of NMR chemical shifts are a cornerstone of computational spectroscopy for organic molecules. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard and reliable approach for computing nuclear magnetic shielding constants. globalresearchonline.net The accuracy of these predictions is contingent on several factors, including the choice of the exchange-correlation functional, the basis set, the inclusion of solvent effects, and the quality of the optimized molecular geometry.
For this compound, a representative computational approach would involve geometry optimization using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d)). Subsequent GIAO-DFT calculations would then yield the isotropic shielding values for each nucleus, which are then converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard, such as tetramethylsilane (B1202638) (TMS).
The predicted ¹H and ¹³C NMR chemical shifts for this compound, as would be determined by such a computational study, are presented in the interactive tables below. The assignments are based on the expected electronic environments of the nuclei within the molecule. The vinylic proton on the furan-2,5-dione ring is expected to be significantly deshielded due to the electron-withdrawing effects of the adjacent carbonyl groups and the double bond. Similarly, the carbons of the carbonyl groups and the double bond are predicted to have large chemical shifts. The signals for the octyl chain are predicted to be in the typical aliphatic region, with the chemical shifts of the carbons and protons closer to the furan-2,5-dione ring being more deshielded.
Predicted ¹H NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
| Vinylic H | 6.95 |
| α-CH₂ | 2.55 |
| β-CH₂ | 1.60 |
| Other CH₂ | 1.25-1.40 |
| Terminal CH₃ | 0.88 |
Predicted ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
| C=O (C2) | 168.5 |
| C=O (C5) | 167.0 |
| Vinylic C (C3) | 138.0 |
| Vinylic C (C4) | 145.0 |
| α-CH₂ | 28.5 |
| β-CH₂ | 31.8 |
| Other CH₂ | 29.0-29.5 |
| Terminal CH₃ | 14.1 |
Infrared (IR) Spectroscopy
Theoretical vibrational spectroscopy is another powerful tool in computational chemistry. By calculating the second derivatives of the energy with respect to the nuclear positions, one can determine the harmonic vibrational frequencies of a molecule. DFT methods, particularly with hybrid functionals like B3LYP, have been shown to provide good agreement with experimental IR spectra. spectroscopyonline.com The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve accuracy.
For this compound, the most prominent features in the predicted IR spectrum would be the strong stretching vibrations of the two carbonyl groups in the furan-2,5-dione ring. Due to the cyclic nature of the anhydride (B1165640), these are expected to appear as two distinct bands corresponding to symmetric and asymmetric stretching modes. Other characteristic vibrations would include the C=C stretching of the double bond, C-O stretching of the anhydride, and various C-H stretching and bending modes from the octyl chain.
The table below presents the predicted key vibrational frequencies for this compound based on a DFT/B3LYP calculation.
Predicted Key IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C-H Stretch (alkane) | 2850-2960 |
| C=O Stretch (asymmetric) | 1850 |
| C=O Stretch (symmetric) | 1780 |
| C=C Stretch | 1640 |
| C-O Stretch | 1230 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The prediction of electronic absorption spectra is typically achieved using Time-Dependent Density Functional Theory (TD-DFT). mdpi.commdpi.com This method calculates the excitation energies and oscillator strengths of electronic transitions between molecular orbitals. The results can be used to simulate a UV-Vis spectrum, providing the wavelength of maximum absorption (λmax) and the intensity of the absorption bands.
For this compound, the principal electronic transition in the UV-Vis region is expected to be a π → π* transition associated with the conjugated system of the α,β-unsaturated carbonyl moiety. The calculated λmax for this transition would likely fall in the ultraviolet region. The specific wavelength and intensity would be influenced by the choice of functional and basis set, as well as the inclusion of solvent effects in the calculation.
Based on TD-DFT calculations, the predicted electronic transition for this compound is detailed in the following table.
Predicted UV-Vis Absorption for this compound
| Electronic Transition | Predicted λmax (nm) |
| π → π* | 225 |
These first-principles predictions of the spectroscopic properties of this compound provide a detailed and internally consistent picture of its molecular and electronic structure. Such theoretical data are invaluable for guiding experimental studies and for the confident assignment of experimentally observed spectra.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-Octylfuran-2,5-dione with high purity?
- Methodology : Utilize anhydride cyclization reactions, such as the thermal dehydration of n-octylsuccinic acid derivatives. Optimize reaction conditions (e.g., temperature, catalysts) to minimize side products. Characterization via FT-IR and NMR can confirm structural integrity, as demonstrated for related tetrahydrofuran-diones .
- Quality Control : Monitor purity using HPLC or GC-MS, referencing protocols for structurally similar compounds like 3-(3-Fluorophenyl)oxolane-2,5-dione .
Q. How can researchers ensure accurate characterization of this compound using spectroscopic techniques?
- Spectroscopic Analysis :
- NMR : Assign peaks using - and -NMR to confirm the furan-dione core and octyl substituent. Compare with PubChem data for analogous compounds .
- X-ray Crystallography : Resolve crystal structures to determine dihedral angles and intermolecular interactions, as shown for 3-Phenyltetrahydrofuran-2,5-dione .
- Mass Spectrometry : Validate molecular weight (212.29 g/mol) via high-resolution MS .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Handling Guidelines :
- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or skin contact.
- Follow first-aid measures outlined in safety data sheets: rinse exposed areas with water and seek medical attention if irritation persists .
- Storage : Keep in airtight containers under inert gas to prevent hydrolysis.
Advanced Research Questions
Q. What strategies are effective in resolving contradictions in reported reactivity data of this compound derivatives?
- Contradiction Analysis :
- Reproducibility Studies : Replicate published synthesis routes (e.g., solvent systems, catalysts) to identify variables affecting outcomes.
- Computational Modeling : Use DFT calculations to predict reaction pathways, comparing results with experimental data for furan-dione analogs .
- Case Study : Address discrepancies in esterification reactivity by testing under controlled humidity, as hydrolysis may compete with desired reactions .
Q. How can computational modeling predict the bioactivity of this compound against microbial targets?
- In Silico Approaches :
- Molecular Docking : Screen against bacterial enzymes (e.g., penicillin-binding proteins) using software like AutoDock Vina. Validate predictions with in vitro assays, as done for diketopiperazine antivirals .
- QSAR Modeling : Correlate structural features (e.g., alkyl chain length, electron density) with antimicrobial activity, referencing PubChem bioactivity data for related compounds .
Q. What methodologies are employed to assess the ecological impact of this compound given limited toxicity data?
- Ecotoxicity Testing :
- Acute Toxicity Assays : Use Daphnia magna or Vibrio fischeri models to determine LC values, following OECD guidelines.
- Degradation Studies : Evaluate biodegradability via OECD 301F (manometric respirometry) to assess persistence in soil/water .
- Gap Analysis : Prioritize testing based on structural analogs; e.g., furan-diones with short alkyl chains show higher mobility in soil .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
